

## Application Notes and Protocols: Evaluating the Effects of Calcium Dobesilate on Blood Rheology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Doxiproct plus |           |
| Cat. No.:            | B15192387      | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Calcium dobesilate is a vasoprotective agent known to improve microcirculatory function.[1] Its therapeutic effects in conditions such as diabetic retinopathy and chronic venous insufficiency are, in part, attributed to its positive influence on blood rheology.[2][3] Specifically, calcium dobesilate has been shown to reduce blood and plasma viscosity, decrease erythrocyte aggregation, and improve erythrocyte deformability.[2][4][5] These hemorheological modifications can lead to enhanced blood flow, particularly in the microvasculature, and improved tissue perfusion.[4]

These application notes provide a detailed overview of the techniques and protocols for evaluating the effects of calcium dobesilate on key blood rheology parameters. The included methodologies are intended to offer a standardized approach for researchers in the field.

# Data Presentation: Effects of Calcium Dobesilate on Blood Rheology

The following tables summarize the quantitative effects of calcium dobesilate on various blood rheology parameters as reported in clinical studies.



Table 1: Effect of Calcium Dobesilate on Whole Blood Viscosity

| Study<br>Populati<br>on                                       | Treatme<br>nt<br>Group<br>(Dosage<br>)     | Duratio<br>n of<br>Treatme<br>nt | Pre-<br>Treatme<br>nt<br>Whole<br>Blood<br>Viscosit<br>y (cP) | Post-<br>Treatme<br>nt<br>Whole<br>Blood<br>Viscosit<br>y (cP) | Percent<br>age<br>Change | Statistic<br>al<br>Signific<br>ance                      | Referen<br>ce |
|---------------------------------------------------------------|--------------------------------------------|----------------------------------|---------------------------------------------------------------|----------------------------------------------------------------|--------------------------|----------------------------------------------------------|---------------|
| Patients with diabetic retinopat hy and hypervisc osity       | Calcium<br>dobesilat<br>e (1500<br>mg/day) | 3 months                         | 7.65 ±<br>0.55                                                | 6.85 ±<br>0.45                                                 | -10.5%                   | p < 0.01                                                 | [6][7]        |
| Patients with diabetic retinopat hy                           | Calcium<br>dobesilat<br>e<br>(Doxium<br>®) | Not<br>specified                 | High                                                          | Reduced                                                        | Not<br>specified         | Statistical<br>ly<br>significan<br>t at 20°C<br>and 25°C | [1][8]        |
| Patients with diabetic retinopat hy and open- angle glaucom a | Calcium<br>dobesilat<br>e (1500<br>mg/day) | 3 months                         | Elevated                                                      | Reduced                                                        | Not<br>specified         | Statistical<br>ly<br>significan<br>t                     | [9]           |

Table 2: Effect of Calcium Dobesilate on Plasma Viscosity



| Study<br>Populati<br>on                                  | Treatme<br>nt<br>Group<br>(Dosage<br>)     | Duratio<br>n of<br>Treatme<br>nt | Pre-<br>Treatme<br>nt<br>Plasma<br>Viscosit<br>y (cP) | Post-<br>Treatme<br>nt<br>Plasma<br>Viscosit<br>y (cP) | Percent<br>age<br>Change | Statistic<br>al<br>Signific<br>ance  | Referen<br>ce |
|----------------------------------------------------------|--------------------------------------------|----------------------------------|-------------------------------------------------------|--------------------------------------------------------|--------------------------|--------------------------------------|---------------|
| Patients with diabetic retinopat hy and glaucom a        | Calcium<br>dobesilat<br>e<br>(Doxium)      | Not<br>specified                 | Elevated                                              | Reduced                                                | Not<br>specified         | Statistical<br>ly<br>significan<br>t | [10]          |
| Patients with cerebral and periphera I ischemic diseases | Calcium<br>dobesilat<br>e (1500<br>mg/day) | 14 days                          | Elevated                                              | Reduced                                                | Not<br>specified         | p ≤ 0.001                            | [5]           |

Table 3: Effect of Calcium Dobesilate on Erythrocyte Deformability

| Study<br>Population                                 | Treatment<br>Group<br>(Dosage)            | Duration of<br>Treatment | Key Finding                                             | Statistical<br>Significanc<br>e | Reference |
|-----------------------------------------------------|-------------------------------------------|--------------------------|---------------------------------------------------------|---------------------------------|-----------|
| Patients undergoing coronary artery bypass grafting | Calcium<br>dobesilate<br>(1000<br>mg/day) | 3 months                 | Significant increase in erythrocyte deformability index | Significant                     | [11]      |

### **Experimental Protocols**



Detailed methodologies for key experiments to assess the impact of calcium dobesilate on blood rheology are provided below.

## Protocol 1: Measurement of Whole Blood and Plasma Viscosity using a Cone-Plate Viscometer

This protocol outlines the steps for determining the viscosity of whole blood and plasma, a critical parameter influenced by calcium dobesilate.

- 1. Sample Preparation: a. Collect whole blood from subjects in tubes containing an appropriate anticoagulant (e.g., EDTA).[4] b. For plasma viscosity measurement, centrifuge a portion of the whole blood sample (e.g., 1500 x g for 10 minutes) to separate the plasma. c. Allow samples to equilibrate to the measurement temperature (typically 37°C) to mimic physiological conditions. [2]
- 2. Instrumentation and Calibration: a. Use a cone-plate viscometer (e.g., Brookfield cone-plate viscometer).[2] b. Calibrate the instrument according to the manufacturer's instructions using standard viscosity fluids.
- 3. Measurement Procedure: a. Pipette the required volume of the sample (whole blood or plasma) onto the plate of the viscometer. b. Lower the cone into the sample, ensuring the correct gap between the cone and plate is set. c. Allow the sample to reach thermal equilibrium on the plate. d. Initiate the rotation of the cone at a specified shear rate. e. Record the torque required to overcome the viscous resistance of the fluid. This is converted to a viscosity value in centipoise (cP).[2] f. For whole blood, measurements can be taken at various shear rates to assess its non-Newtonian (shear-thinning) properties.
- 4. Data Analysis: a. Express viscosity values in cP. b. For whole blood, viscosity can also be reported as "equivalent hematocrit" in some systems.[2] c. Compare the viscosity measurements before and after treatment with calcium dobesilate.

Click to download full resolution via product page



## Protocol 2: Assessment of Erythrocyte Aggregation by Syllectometry

This protocol details the measurement of red blood cell aggregation, a process that can be inhibited by calcium dobesilate.

- 1. Sample Preparation: a. Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). b. Adjust the hematocrit of the samples to a standardized level (e.g., 40%) by adding or removing autologous plasma. This minimizes the influence of hematocrit on aggregation measurements.
- 2. Instrumentation: a. Utilize a syllectometer (aggregometer), which typically consists of a transparent cone-plate or plate-plate shearing system and a light transmission or reflection detection system.
- 3. Measurement Procedure: a. Introduce the blood sample into the measurement chamber of the syllectometer. b. Subject the sample to a high shear rate to induce the complete disaggregation of red blood cells. c. Abruptly stop the shear, and immediately begin recording the intensity of light transmitted through or reflected from the blood sample over time. d. As erythrocytes aggregate, the light transmission increases (or reflection decreases). The measurement is typically continued until a stable signal is reached, indicating the completion of the aggregation process.
- 4. Data Analysis: a. The resulting light intensity versus time curve is known as a syllectogram. [12] b. From the syllectogram, several key parameters can be derived: i. Aggregation Index (AI): A measure of the extent of aggregation. ii. Aggregation Half-Time (t½): The time required to reach 50% of the maximum aggregation. A shorter t½ indicates faster aggregation. c. Compare these parameters between baseline and post-treatment samples to quantify the effect of calcium dobesilate on erythrocyte aggregation.

Click to download full resolution via product page

# Protocol 3: Evaluation of Erythrocyte Deformability by Ektacytometry

### Methodological & Application





This protocol describes the use of ektacytometry to measure the ability of red blood cells to deform under shear stress, a property enhanced by calcium dobesilate.

- 1. Sample Preparation: a. Collect a small volume of whole blood in an EDTA-containing tube. b. Suspend a small aliquot of the whole blood in a viscous isotonic solution (e.g., containing polyvinylpyrrolidone PVP) to a final hematocrit of approximately 1-2%.
- 2. Instrumentation: a. Use a laser diffraction ektacytometer. This instrument directs a laser beam through the erythrocyte suspension as it is subjected to a defined shear stress in a transparent cylindrical or cone-plate shearing system.
- 3. Measurement Procedure: a. Introduce the prepared erythrocyte suspension into the shearing system of the ektacytometer. b. Apply a gradually increasing shear stress to the suspension. c. The laser passing through the deforming erythrocytes creates a diffraction pattern that changes from circular (at rest) to elliptical as the cells elongate. d. The instrument's optical system captures and analyzes this diffraction pattern.
- 4. Data Analysis: a. The ektacytometer software calculates an Elongation Index (EI) from the geometry of the elliptical diffraction pattern. The EI is a measure of the degree of cell deformation. b. A deformability curve is generated by plotting the EI as a function of the applied shear stress. c. Key parameters derived from this curve include: i. Elmax: The maximum elongation index achieved at high shear stress, representing the maximal deformability of the erythrocyte population.[13] d. Compare the deformability curves and Elmax values before and after calcium dobesilate treatment to assess its effect on erythrocyte deformability.

Click to download full resolution via product page

### **Signaling Pathway**

The beneficial effects of calcium dobesilate on blood rheology are, in part, mediated by its action on the vascular endothelium. One key pathway involves the enhancement of endothelial nitric oxide synthase (eNOS) activity.[14] Increased nitric oxide (NO) production leads to vasodilation and can also contribute to reduced platelet aggregation, further improving blood flow.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. karger.com [karger.com]
- 2. Viscosity | MLabs [mlabs.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. Measuring Deformability and Red Cell Heterogeneity in Blood by Ektacytometry PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Open Access) Effect of calcium dobesilate on blood viscosity in diabetic microangiopathy.
   A review. (1986) | J P Barras | 14 Citations [scispace.com]
- 6. Treatment of Blood Hyperviscosity with Calcium Dobesilate in Patients with Diabetic Retinopathy | Ophthalmic Research | Karger Publishers [karger.com]
- 7. Treatment of blood hyperviscosity with calcium dobesilate in patients with diabetic retinopathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Hyperviscosity in whole blood, plasma, and aqueous humor decreased by doxium (calcium dobesilate) in diabetics with retinopathy and glaucoma: a double-blind controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. Spin label study of erythrocyte deformability. Ca2+-induced loss of deformability and the
  effects of stomatocytogenic reagents on the deformability loss in human erythrocytes in
  shear flow PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syllectometry: the effect of aggregometer geometry in the assessment of red blood cell shape recovery and aggregation PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. The ektacytometric elongation Index (EI) of erythrocytes, validation of a prognostic, rheological biomarker for patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dobesilate enhances endothelial nitric oxide synthase-activity in macro- and microvascular endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Evaluating the Effects
  of Calcium Dobesilate on Blood Rheology]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15192387#techniques-for-evaluating-calcium-dobesilate-s-effect-on-blood-rheology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com